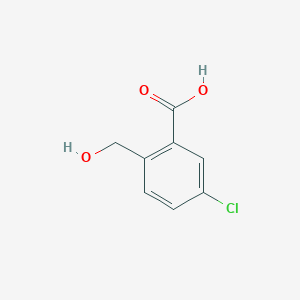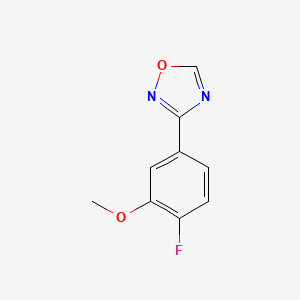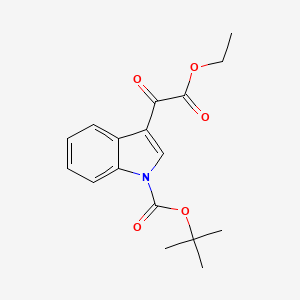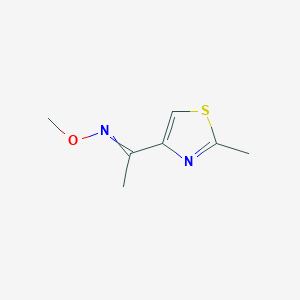
N-methoxy-1-(2-methyl-1,3-thiazol-4-yl)ethanimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methoxy-1-(2-methyl-1,3-thiazol-4-yl)ethanimine is a chemical compound belonging to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms within the ring structure. This compound is characterized by its unique molecular structure, which includes a methoxy group attached to the nitrogen atom of the ethanimine moiety and a methyl group on the thiazole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-methoxy-1-(2-methyl-1,3-thiazol-4-yl)ethanimine typically involves the reaction of 2-methyl-1,3-thiazole with methoxyamine under specific conditions. The reaction can be carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of reactor type depends on factors such as production volume, cost efficiency, and safety considerations. The process is designed to ensure consistent quality and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions: N-methoxy-1-(2-methyl-1,3-thiazol-4-yl)ethanimine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the thiazole ring.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be performed using suitable nucleophiles and reaction conditions.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the thiazole ring, as well as substituted analogs of the original compound.
Applications De Recherche Scientifique
N-methoxy-1-(2-methyl-1,3-thiazol-4-yl)ethanimine has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial, antifungal, and antioxidant properties.
Medicine: Research has explored its use as a precursor for the development of pharmaceuticals, particularly in the treatment of various diseases.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism by which N-methoxy-1-(2-methyl-1,3-thiazol-4-yl)ethanimine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparaison Avec Des Composés Similaires
N-methoxy-1-(2-methyl-1,3-thiazol-4-yl)ethanimine is compared with other similar thiazole derivatives, such as N-methyl-1,3-thiazole-4-carboxamide and 2-methyl-1,3-thiazole-4-carboxylic acid. These compounds share structural similarities but differ in their functional groups and biological activities. The uniqueness of this compound lies in its specific methoxy and ethanimine groups, which contribute to its distinct chemical and biological properties.
List of Similar Compounds
N-methyl-1,3-thiazole-4-carboxamide
2-methyl-1,3-thiazole-4-carboxylic acid
2-[(2-methyl-1,3-thiazol-4-yl)methoxy]-N-[3-(2-oxo-1-pyrrolidinyl)phenyl]benzamide
This comprehensive overview provides a detailed understanding of this compound, its synthesis, reactions, applications, and comparison with similar compounds
Propriétés
Formule moléculaire |
C7H10N2OS |
|---|---|
Poids moléculaire |
170.23 g/mol |
Nom IUPAC |
N-methoxy-1-(2-methyl-1,3-thiazol-4-yl)ethanimine |
InChI |
InChI=1S/C7H10N2OS/c1-5(9-10-3)7-4-11-6(2)8-7/h4H,1-3H3 |
Clé InChI |
HKYCKIWKRFOIAF-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CS1)C(=NOC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2,4,9,10,11,13-hexaacetyloxy-3a-hydroxy-2,5,8,8-tetramethyl-12-methylidene-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-1-yl) benzoate](/img/structure/B15146597.png)
![Sodium 4-[3,6-bis(diethylamino)-2,7-dimethylxanthenium-9-yl]benzene-1,3-disulfonate](/img/structure/B15146603.png)
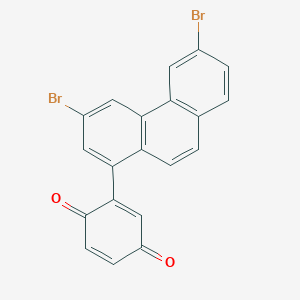
![ethyl 5-methyl-2-[2-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylate](/img/structure/B15146628.png)
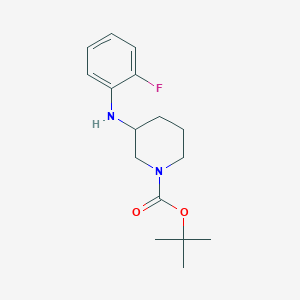
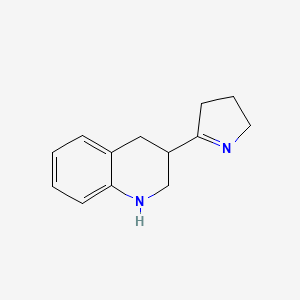

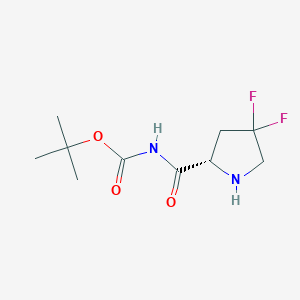
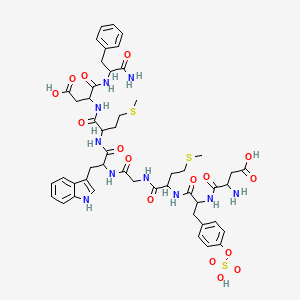
![(2R,3S,4R,5R,6S)-2-[[(1R,4aS,5S,7R,7aR)-5-hydroxy-7-methyl-7-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B15146651.png)
![(5-Chlorobenzo[d]thiazol-2-yl)guanidine](/img/structure/B15146666.png)
